2,3-Dichloro-5-iodopyridine
Overview
Description
2,3-Dichloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2IN
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-5-iodopyridine can be synthesized through several methods. One common approach involves the chlorination of 3-chloro-5-iodo-2-pyridinol or the lithiation of 2-bromo-2,3-dichloropyridine at reduced temperatures . These methods typically require specific reaction conditions, such as the use of strong bases and controlled temperatures, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and iodination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced techniques and equipment to handle the reactive intermediates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) in dimethylformamide (DMF) are commonly used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,3-Dichloro-5-iodopyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which 2,3-Dichloro-5-iodopyridine exerts its effects is primarily through its ability to participate in various chemical reactions. Its halogen atoms (chlorine and iodine) make it highly reactive, allowing it to form new bonds and modify existing molecular structures. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
Comparison: Compared to its isomers (2-Iodopyridine, 3-Iodopyridine, and 4-Iodopyridine), 2,3-Dichloro-5-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation enhances its reactivity and makes it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
2,3-dichloro-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFSZAXOOQKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619554 | |
Record name | 2,3-Dichloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97966-01-3 | |
Record name | 2,3-Dichloro-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97966-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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